Cas no 101329-89-9 (Cyclopentanecarboxamide,N,N-diethyl-1-(phenylthio)-)

Cyclopentanecarboxamide,N,N-diethyl-1-(phenylthio)- structure
101329-89-9 structure
Product Name:Cyclopentanecarboxamide,N,N-diethyl-1-(phenylthio)-
CAS No:101329-89-9
MF:C16H23NOS
MW:277.424923181534
CID:216087
PubChem ID:3063641
Update Time:2025-04-19

Cyclopentanecarboxamide,N,N-diethyl-1-(phenylthio)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxamide,N,N-diethyl-1-(phenylthio)-
    • N,N-diethyl-1-phenylsulfanylcyclopentane-1-carboxamide
    • N,N-Diethyl-1-(phenylthio)cyclopentanecarboxamide
    • 101329-89-9
    • Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)-
    • DTXSID20143847
    • Inchi: 1S/C16H23NOS/c1-3-17(4-2)15(18)16(12-8-9-13-16)19-14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3
    • InChI Key: KQODSHIRCKEQSW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)C1(C(N(CC)CC)=O)CCCC1

Computed Properties

  • Exact Mass: 277.15019
  • Monoisotopic Mass: 277.15
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 45.6Ų

Experimental Properties

  • Density: 1.09
  • Boiling Point: 417.5°Cat760mmHg
  • Flash Point: 206.3°C
  • Refractive Index: 1.569
  • PSA: 20.31
  • LogP: 3.95990
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